Carboxy-PTIO: A Technical Guide to its Mechanism of Action in Cellular Systems
Carboxy-PTIO: A Technical Guide to its Mechanism of Action in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) has become an indispensable tool in the study of nitric oxide (NO) signaling. Its utility stems from its function as a potent and specific intracellular and extracellular scavenger of NO. This technical guide provides a comprehensive overview of the core mechanism of action of Carboxy-PTIO in a cellular context. It details the chemical reactions, impact on signaling pathways, and provides quantitative data and experimental protocols to aid researchers in their experimental design and data interpretation.
Introduction
Nitric oxide (NO) is a highly reactive and transient gaseous signaling molecule that plays a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Understanding the precise contribution of NO to these processes requires reliable methods for its specific removal from biological systems. Carboxy-PTIO, a water-soluble and stable organic radical, has emerged as a key pharmacological agent for this purpose.[1][2] It stoichiometrically reacts with NO, effectively quenching its biological activity and allowing for the elucidation of NO-dependent signaling pathways.[1][3]
Mechanism of Nitric Oxide Scavenging
The primary mechanism of action of Carboxy-PTIO is its direct and rapid reaction with nitric oxide.[1][2] As a nitronyl nitroxide, which is a stable organic radical, Carboxy-PTIO reacts with NO in a 1:1 stoichiometric manner.[1][4] This reaction yields nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1]
The reaction can be summarized as follows:
Carboxy-PTIO + NO → Carboxy-PTI + NO₂[5]
This transformation can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectra of Carboxy-PTIO and Carboxy-PTI are distinct.[1][6] It is important to note that the reaction product, Carboxy-PTI, can have biological activity of its own, including the inhibition of dopamine uptake, which could be a confounding factor in some experimental systems.[1][7]
While highly specific for NO, Carboxy-PTIO can also interact with other reactive species. For instance, it has been shown to react with peroxynitrite, which can complicate the interpretation of data in systems where both NO and superoxide are produced.[1][8]
Quantitative Data
The efficacy and application of Carboxy-PTIO are defined by its chemical properties and kinetic parameters.
Table 1: Chemical and Physical Properties of Carboxy-PTIO
| Property | Value | Reference(s) |
| Chemical Name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | [1] |
| Synonyms | c-PTIO, Carboxy-PTIO | [1] |
| Molecular Formula | C₁₄H₁₇N₂O₄ (as potassium salt) | [1] |
| Molecular Weight | 315.39 g/mol (as potassium salt) | [9] |
| CAS Number | 148819-94-7 (as potassium salt) | [1] |
| Appearance | Dark blue to black powder | [2] |
| Solubility | Water (up to 100 mg/ml), DMSO (up to 50 mg/ml) | [1][4] |
| Storage | -20°C, protect from light | [2] |
Table 2: Reaction Kinetics and Effective Concentrations
| Parameter | Value | Condition/System | Reference(s) |
| Reaction with NO | 1:1 stoichiometry | Aqueous solution | [1][3] |
| Rate constant for reaction of PTIO/C-PTIO with •NO₂ | (1.5 - 2) x 10⁷ M⁻¹s⁻¹ | [3][10] | |
| Rate constant for reaction of PTIO⁺/C-PTIO⁺ with •NO | ~30-fold higher than reaction with •NO or O₂⁻• | [3][10] | |
| In Vitro Effective Concentration | 100-200 µM | Cell culture | [1][11] |
| In Vivo Effective Concentration | 0.056-1.70 mg/kg/min (intravenous) | Rat model of endotoxin shock | [11] |
| Inhibition of peroxynitrite-induced nitration (EC₅₀) | 36 +/- 5 µM | Free tyrosine | [8] |
| Inhibition of NO donor-induced S-nitrosation (IC₅₀) | 0.11 +/- 0.03 mM | DEA/NO with GSH | [8] |
Impact on Cellular Signaling: The NO/cGMP Pathway
One of the most well-characterized signaling pathways modulated by NO is the NO/cyclic guanosine monophosphate (cGMP) pathway.[1] NO, produced by nitric oxide synthases (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC) by binding to its heme moiety.[1][12][13] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[14] cGMP then acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which leads to various cellular responses, including smooth muscle relaxation.[1]
Carboxy-PTIO serves as an invaluable tool for dissecting this pathway. By scavenging NO, it prevents the activation of sGC, thereby inhibiting cGMP production and subsequent downstream signaling events.[1] This allows researchers to confirm whether a specific biological effect is mediated by the NO/cGMP pathway.[1]
Figure 1: The NO/cGMP signaling pathway and the point of intervention by Carboxy-PTIO.
Experimental Protocols
The following protocols provide a general framework for utilizing Carboxy-PTIO in common experimental settings. Researchers should optimize concentrations and incubation times for their specific model systems.
In Vitro Cell Culture Protocol
This protocol outlines the use of Carboxy-PTIO to investigate the role of NO in a cell-based assay.
Methodology:
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Preparation of Carboxy-PTIO Stock Solution:
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Cell Seeding:
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Seed cells of interest into appropriate culture plates at a density that allows for optimal growth and response.
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Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.[1]
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-
Pre-treatment with Carboxy-PTIO:
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Stimulation:
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After the pre-treatment period, add the nitric oxide donor (e.g., SNAP, DEA/NO) or the inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce NO production.[1]
-
-
Assay:
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Following the appropriate incubation time, collect cell lysates or supernatants to measure the desired endpoint (e.g., cytokine production, apoptosis, cGMP levels).
-
Figure 2: Experimental workflow for in vitro cell culture studies using Carboxy-PTIO.
Ex Vivo Vascular Relaxation Assay
This protocol describes the use of Carboxy-PTIO to assess the role of NO in endothelium-dependent vasodilation of isolated aortic rings.[15]
Methodology:
-
Aortic Ring Preparation:
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with carbogen (95% O₂, 5% CO₂).[15]
-
-
Viability and Endothelium Integrity Check:
-
Inhibition with Carboxy-PTIO:
-
After a washout and re-equilibration period, incubate the aortic rings with the desired concentration of Carboxy-PTIO (e.g., 100 µM) for 20-30 minutes.[15]
-
-
Assessment of Vascular Relaxation:
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Generate a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) in the presence of Carboxy-PTIO.[15]
-
-
Data Analysis:
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Express relaxation as a percentage of the pre-contraction.
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Compare the concentration-response curves in the presence and absence of Carboxy-PTIO to determine the extent of inhibition.[15]
-
Considerations and Limitations
While Carboxy-PTIO is a powerful tool, researchers should be aware of several considerations:
-
Reaction with other species: As mentioned, Carboxy-PTIO can react with peroxynitrite, which may be a confounding factor in certain experimental contexts.[1][8]
-
Biological activity of byproducts: The reaction product, Carboxy-PTI, can exhibit biological activity, such as inhibiting dopamine uptake.[1][7]
-
Stability in biological samples: The stability of Carboxy-PTIO can be limited in biological samples, with degradation observed in Arabidopsis cell cultures and seedlings within minutes.[16]
-
Concentration dependence: The stoichiometry of the reaction with NO can vary depending on the steady-state concentrations of NO.[3][10]
Conclusion
Carboxy-PTIO remains an essential pharmacological tool for investigating the multifaceted roles of nitric oxide in cellular and systemic physiology. Its ability to specifically scavenge NO allows for the clear delineation of NO-dependent signaling pathways. By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ Carboxy-PTIO to unravel the complexities of NO-mediated processes in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]
- 3. researchgate.net [researchgate.net]
- 4. tribioscience.com [tribioscience.com]
- 5. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction between imidazolineoxil N-oxide (carboxy-PTIO) and nitric oxide released from cultured endothelial cells: quantitative measurement of nitric oxide by ESR spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Reactions of PTIO and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nitric oxide activates guanylate cyclase and increases guanosine 3':5'-cyclic monophosphate levels in various tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings [frontiersin.org]
